N-Phenyl-3-(trifluoromethyl)aniline is an organic compound used in infectious disease research. It is a certified reference material for highly accurate and reliable data analysis.
Molecular Structure Analysis
The molecular formula of N-Phenyl-3-(trifluoromethyl)aniline is C13H10F3N. The InChI code is 1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H.
Physical And Chemical Properties Analysis
N-Phenyl-3-(trifluoromethyl)aniline is a light-yellow to yellow liquid. It has a molecular weight of 237.22. The storage temperature is recommended to be in a refrigerator.
Compound Description: TFIDO is a fluorinated curing agent containing both imidazole and bisphenol groups within its structure. [] It was specifically designed and synthesized for curing diglycidyl ether of bisphenol-A (DGEBA)-based epoxy resins. Research indicates that the DGEBA/TFIDO system exhibits higher reactivity compared to systems utilizing a structurally similar curing agent, TFIA. []
Compound Description: TFIA, structurally analogous to TFIDO, also serves as a fluorinated curing agent for DGEBA-based epoxy resins. [] It incorporates imidazole, diamine, and trifluoromethyl functionalities within its molecular architecture. Notably, DGEBA/TFIA systems, while less reactive, demonstrate superior thermal stability compared to their DGEBA/TFIDO counterparts. [] This difference in behavior underscores the impact of structural variations on material properties.
Compound Description: This compound, identified as compound 1 in the research, belongs to a series of naphthoquinone derivatives investigated for their potential as new drug treatments for Leber’s Hereditary Optic Neuropathy (LHON). [] Ex vivo studies demonstrated that it exhibits significantly higher potency and lower cytotoxicity than the existing drug, idebenone. []
Compound Description: S-23 is a selective androgen receptor modulator (SARM) studied as a potential oral contraceptive for males. [] Preclinical studies in rats demonstrated its efficacy in suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to the suppression of spermatogenesis. [] This effect was reversible upon treatment discontinuation. []
Compound Description: This group encompasses a series of structurally related compounds, with variations primarily in the substituents on the pyridinyl ring. [] Several of these derivatives exhibited moderate antifungal activity against phytopathogenic fungi, including Gibberella zeae. [] Notably, compounds 6a, 6b, and 6c demonstrated superior efficacy compared to commercial fungicides carboxin and boscalid. []
Compound Description: CHMFL-ABL/KIT-155 is a type II ABL/c-KIT dual kinase inhibitor, exhibiting potent activity against both purified ABL and c-KIT kinases. [] It demonstrates strong antiproliferative effects against chronic myeloid leukemia (CML) and gastrointestinal stromal tumor (GIST) cell lines. [] Importantly, CHMFL-ABL/KIT-155 shows a good oral pharmacokinetic profile and effectively suppressed tumor growth in xenograft mouse models of CML and GISTs. []
Compound Description: ARUK3001185, a 1-phenyl-1H-1,2,3-triazole derivative, acts as a potent Notum inhibitor. [] It was synthesized on a large scale using a modified Sakai reaction, highlighting its potential for broader applications. []
Compound Description: This compound, a urea derivative, was synthesized via a one-pot method using readily available starting materials. [] The synthesis was optimized by investigating the impact of reaction parameters such as raw material ratios, feeding sequence, and temperature. []
[Trifluoromethyl-[14C6]-phenyl]-SR 57746A
Compound Description: This radiolabeled compound, designated as 4 in the study, was synthesized to facilitate metabolic and pharmacokinetic investigations of SR 57746A, a neuroprotective agent. []
Compound Description: This compound, referred to as 8 in the research, belongs to a novel class of electrophilic trifluoromethylating agents. [] These agents exhibit reactivity with aromatic compounds, including p-hydroquinone, pyrrole, and aniline, leading to the formation of trifluoromethylated products. [] The electrophilicity of these agents can be fine-tuned by incorporating electron-withdrawing substituents on the benzene ring. []
N-(3-Trifluoromethyl)phenyl)-retinamide (ATPR)
Compound Description: ATPR, a novel all-trans retinoic acid (ATRA) derivative, was found to be more effective than ATRA in inhibiting the proliferation of lung adenocarcinoma A549 cells. [, ] It was observed to suppress the migration and invasion of A549 cells through down-regulating the expression of myosin light chain kinase (MLCK) in the ERK-MAPK signaling pathway, indicating potential therapeutic benefits in lung cancer treatment. [, ]
Compound Description: OSU-03012, a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor, effectively blocks the binding of the oncogenic transcription factor Y-box binding protein-1 (YB-1) to the epidermal growth factor receptor (EGFR) promoter. [] This inhibition subsequently leads to the downregulation of EGFR expression and inhibits the growth of basal-like breast cancer cells both in vitro and in vivo. []
Synthesis Analysis
Methods of Synthesis
N-Phenyl-3-(trifluoromethyl)aniline can be synthesized through several methods:
Borylation Method: One common approach involves the reaction of aniline with 3-(trifluoromethyl)phenylboronic acid using a palladium catalyst. This reaction typically occurs under mild conditions (room temperature) in the presence of a base such as potassium carbonate. The general reaction can be represented as:
Allylation Method: Another method involves allylating a meta-trifluoromethyl aniline derivative. The process includes several steps:
Protection of the amine via acetylation.
Substitution of hydrogen by a metal.
Condensation with an allyl halide.
Deacetylation to yield the desired product.
Technical Parameters
The synthesis typically yields high purity and can be optimized for larger scales using continuous flow reactors, enhancing efficiency and consistency in production.
Molecular Structure Analysis
Structural Overview
The molecular structure of N-Phenyl-3-(trifluoromethyl)aniline reveals a phenyl ring substituted at the nitrogen atom with another phenyl group and at the meta position with a trifluoromethyl group. The molecular weight is approximately 237.22 g/mol, with specific structural features including:
The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its reactivity in electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(trifluoromethyl)aniline participates in various chemical reactions:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction processes can convert nitro groups to amines using lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.
Electrophilic Aromatic Substitution: The trifluoromethyl group modulates the reactivity of the phenyl ring, facilitating substitution reactions with halogens or nitrating agents.
Common Reagents and Conditions
Reagents such as halogens (chlorine, bromine) for substitution reactions are commonly employed under controlled conditions to ensure selectivity and yield.
Mechanism of Action
The mechanism of action for N-Phenyl-3-(trifluoromethyl)aniline primarily involves its reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This characteristic enhances electrophilic attack at the aromatic ring while stabilizing positive charge during reaction intermediates.
Electrophilic Substitution Mechanism:
The trifluoromethyl group activates the aromatic ring towards electrophiles by stabilizing carbocation intermediates.
This leads to products that may undergo further transformations depending on reaction conditions.
Applications
N-Phenyl-3-(trifluoromethyl)aniline finds utility in multiple scientific domains:
Synthesis of Organic Compounds: It serves as a precursor in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals.
Research Applications: Its unique electronic properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: Used in producing specialty chemicals and materials due to its stability and reactivity profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A condensation product of riboflavin and adenosine diphosphate. The coenzyme of various aerobic dehydrogenases, e.g., D-amino acid oxidase and L-amino acid oxidase. (Lehninger, Principles of Biochemistry, 1982, p972)
Cannabidiol is an cannabinoid that is cyclohexene which is substituted by a methyl group at position 1, a 2,6-dihydroxy-4-pentylphenyl group at position 3, and a prop-1-en-2-yl group at position 4. It has a role as a plant metabolite and an antimicrobial agent. It is a member of resorcinols, an olefinic compound and a phytocannabinoid. Cannabidiol, or CBD, is one of at least 85 active cannabinoids identified within the Cannabis plant. It is a major phytocannabinoid, accounting for up to 40% of the Cannabis plant's extract, that binds to a wide variety of physiological targets of the endocannabinoid system within the body. Although the exact medical implications are currently being investigated, CBD has shown promise as a therapeutic and pharmaceutical drug target. In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses. CBD's exact place within medical practice is still currently hotly debated, however as the body of evidence grows and legislation changes to reflect its wide-spread use, public and medical opinion have changed significantly with regards to its usefulness in a number of medical conditions ranging from anxiety to epilepsy. From a pharmacological perspective, Cannabis' (and CBD's) diverse receptor profile explains its potential application for such a wide variety of medical conditions. Cannabis contains more than 400 different chemical compounds, of which 61 are considered cannabinoids, a class of compounds that act upon endogenous cannabinoid receptors of the body. Cannabinoid receptors are utilized endogenously by the body through the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes. Through its modulation of neurotransmitter release, the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2). CB1 receptors are found in both the central and peripheral nervous systems, with the majority of receptors localized to the hippocampus and amygdala of the brain. Physiological effects of using cannabis make sense in the context of its receptor activity as the hippocampus and amygdala are primarily involved with regulation of memory, fear, and emotion. In contrast, CB2 receptors are mainly found peripherally in immune cells, lymphoid tissue, and peripheral nerve terminals. Tetrahydrocannabinol (THC) and cannabidiol (CBD) are two types of cannabinoids found naturally in the resin of the marijuana plant, both of which interact with the cannabinoid receptors that are found throughout the body. Although THC and CBD have been the most studied cannabinoids, there are many others identified to date including cannabinol (CBN), cannabigerol (CBG), [DB14050] (CBDV), and [DB11755] (THCV) that can be found within the medical cannabis. While both CBD and THC are used for medicinal purposes, they have different receptor activity, function, and physiological effects. If not provided in their activated form (such as through synthetic forms of THC like [DB00470] or [DB00486]), THC and CBD are obtained through conversion from their precursors, tetrahydrocannabinolic acid-A (THCA-A) and cannabidiolic acid (CBDA), through decarboxylation reactions. This can be achieved through heating, smoking, vaporization, or baking of dried unfertilized female cannabis flowers. The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site which is clinically significant as direct agonists (such as THC) are limited by their psychomimetic effects such as changes to mood, memory, and anxiety. In addition to the well-known activity on CB1 and CB2 receptors, there is further evidence that CBD also activates 5-HT1A/2A/3A serotonergic and TRPV1–2 vanilloid receptors, antagonizes alpha-1 adrenergic and µ-opioid receptors, inhibits synaptosomal uptake of noradrenaline, dopamine, serotonin and gamma-aminobutyric acid (GABA), and cellular uptake of anandamide, acts on mitochondria Ca2+ stores, blocks low-voltage-activated (T-type) Ca2+ channels, stimulates activity of the inhibitory glycine-receptor, and inhibits activity of fatty amide hydrolase (FAAH). CBD is currently available in Canada within a 1:1 formulation with tetrahydrocannbinol (THC) (as the formulation known as "nabiximols") as the brand name product Sativex. It is approved for use as adjunctive treatment for symptomatic relief of spasticity in adult patients with multiple sclerosis (MS). Sativex was also given a conditional Notice of Compliance (NOC/c) for use as adjunctive treatment for the symptomatic relief of neuropathic pain in adult patients with multiple sclerosis and as adjunctive analgesic treatment for moderate to severe pain in adult patients with advanced cancer. In April 2018, a Food and Drug Administration advisory panel unanimously recommended approval of Epidiolex (cannabidiol oral solution) for the treatment of two rare forms of epilepsy - Lennox-Gastaut syndrome and Dravet syndrome, which are among the two most difficult types of epilepsy to treat. Epidiolex was granted Orphan Drug designation as well as Fast Track Approval from the FDA for further study in these hard to treat conditions. Notably, phase 3 clinical trials of Epidiolex have demonstrated clinically significant improvement in Lennox-Gastaut syndrome and Dravet syndrome. On June 25th, 2018, Epidiolex was approved by the FDA to be the first CBD-based product available on the US market. The mechanism of action of cannabidiol is as a Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and UGT1A9 Inhibitor, and UGT2B7 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2B6 Inducer. Cannabidiol (CBD) is a non-psychoactive component of Cannabis sativa (marijuana), one of more than 80 cannabinoids identified in the plant, and the second most common constituent after Δ9-tetrahydrocannabinol (THC), the major psychoactive component. Cannabidiol is available as an FDA approved prescription medication (Epidiolex) used in moderately high doses for severe forms of epilepsy, but it is also widely available as over-the-counter CBD oils, gummies, topical creams or vaping solutions. High daily doses of cannabidiol are associated with frequent serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice. The lower doses of cannabidiol found typically in over-the-counter CBD products are generally well tolerated without evidence of liver injury. Cannabidiol is a natural product found in Cannabis sativa with data available. Cannabidiol is a phytocannabinoid derived from Cannabis species, which is devoid of psychoactive activity, with analgesic, anti-inflammatory, antineoplastic and chemopreventive activities. Upon administration, cannabidiol (CBD) exerts its anti-proliferative, anti-angiogenic and pro-apoptotic activity through various mechanisms, which likely do not involve signaling by cannabinoid receptor 1 (CB1), CB2, or vanilloid receptor 1. CBD stimulates endoplasmic reticulum (ER) stress and inhibits AKT/mTOR signaling, thereby activating autophagy and promoting apoptosis. In addition, CBD enhances the generation of reactive oxygen species (ROS), which further enhances apoptosis. This agent also upregulates the expression of intercellular adhesion molecule 1 (ICAM-1) and tissue inhibitor of matrix metalloproteinases-1 (TIMP1) and decreases the expression of inhibitor of DNA binding 1 (ID-1). This inhibits cancer cell invasiveness and metastasis. CBD may also activate the transient receptor potential vanilloid type 2 (TRPV2), which may increase the uptake of various cytotoxic agents in cancer cells. The analgesic effect of CBD is mediated through the binding of this agent to and activation of CB1. Compound isolated from Cannabis sativa extract. See also: Cannabis sativa flowering top (active moiety of); Camphor (natural); cannabidiol; levomenthol (component of).
2,5-Thiophenedicarboxaldehyde can be prepared from 2,5-bis(chloromethyl)thiophene by the application of Kröhnke′s method. 2,5-Thiophenedicarboxaldehyde is a natural product found in Capparis spinosa with data available.